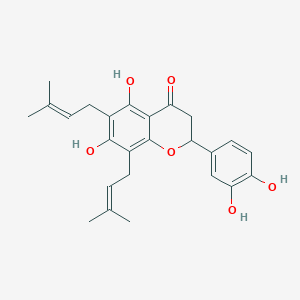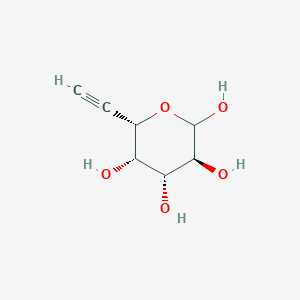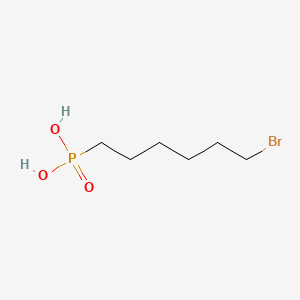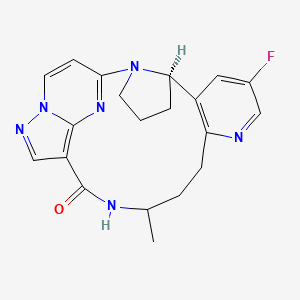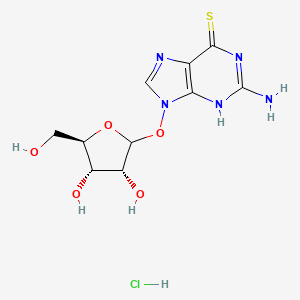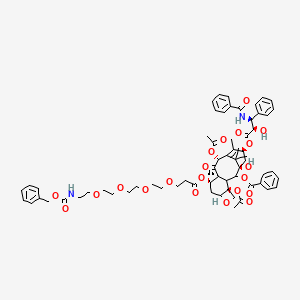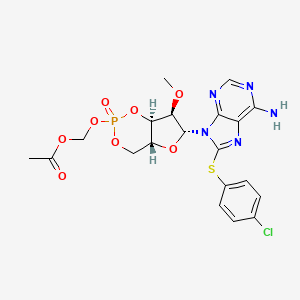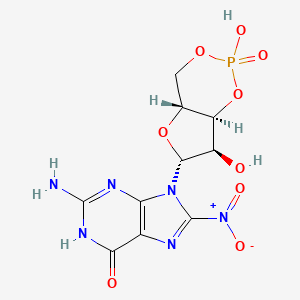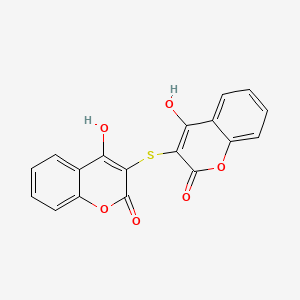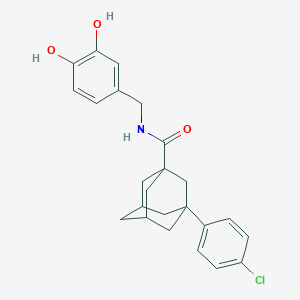
3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABC294735 is a dual SK1/SK2 inhibitor with potential anticancer activity.
Scientific Research Applications
Adamantane Derivatives in Medicinal Chemistry
Adamantane derivatives, including structures similar to 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide, have been prominently used in drug development for treating neurological diseases, antiviral applications, and as agents against type-2 diabetes. Their incorporation into various drugs has been a significant area of research, showing the versatility of adamantane-based compounds in medicinal chemistry (Wei et al., 2019).
Synthesis and Characterization for Material Development
The synthesis and characterization of adamantane derivatives, including compounds like 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide, have been key in developing new materials. These compounds have been analyzed using techniques like X-ray diffraction, thermogravimetric analysis, and Fourier-transform infrared spectroscopy, contributing to the field of material science (Feng et al., 2019).
Advanced Synthesis Techniques
Research has been conducted on advanced synthesis techniques for adamantane derivatives. This includes exploring methods like C-methylation of carboxylic acids using trimethylaluminium, which could potentially be applied to compounds similar to 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide (Meisters & Mole, 1974). This research contributes to the understanding of chemical reactions and synthesis pathways relevant to the development of new adamantane-based compounds.
Antimicrobial and Antifungal Applications
Studies have shown that adamantane derivatives demonstrate significant antimicrobial and antifungal activities. These findings suggest potential applications for compounds like 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide in developing new antimicrobial and antifungal agents, contributing to the field of infectious disease research and treatment (El-Emam et al., 2012).
properties
CAS RN |
917236-13-6 |
|---|---|
Product Name |
3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide |
Molecular Formula |
C24H26ClNO3 |
Molecular Weight |
411.92114 |
IUPAC Name |
(1s,3r,5R,7S)-3-(4-chlorophenyl)-N-(3,4-dihydroxybenzyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C24H26ClNO3/c25-19-4-2-18(3-5-19)23-9-16-7-17(10-23)12-24(11-16,14-23)22(29)26-13-15-1-6-20(27)21(28)8-15/h1-6,8,16-17,27-28H,7,9-14H2,(H,26,29)/t16-,17+,23+,24- |
InChI Key |
KNZHUAFGWMRPPB-NBKKPGCJSA-N |
SMILES |
O=C([C@@]12C[C@]3(C4=CC=C(Cl)C=C4)C[C@@](C2)([H])C[C@](C3)([H])C1)NCC5=CC=C(O)C(O)=C5 |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ABC294735; ABC-294735; ABC 294735. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)
